molecular formula C17H16N2O4S B2912043 Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate CAS No. 1025302-40-2

Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate

Cat. No.: B2912043
CAS No.: 1025302-40-2
M. Wt: 344.39
InChI Key: FTXDCQJWDLUMLW-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, a carbamate group, and a methyl ester group, making it a versatile molecule for research and industrial use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate typically involves multiple steps, starting with the formation of the thiophene ring. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and controlled environments to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activity. It may be used as a probe to understand cellular processes or as a lead compound in drug discovery.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases.

Industry: In industry, the compound is utilized in the production of various chemicals and materials. Its unique properties make it suitable for applications in material science and engineering.

Mechanism of Action

The mechanism by which Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 3-((3-oxo-2-(N-methylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate

  • Methyl 3-((3-oxo-2-(N-ethylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate

  • Methyl 3-((3-oxo-2-(N-propylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate

Uniqueness: Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate stands out due to its phenyl group, which imparts unique chemical and biological properties compared to its analogs with smaller alkyl groups.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique properties make it a valuable compound for research and development.

Biological Activity

Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate, a compound with the molecular formula C17H16N2O4SC_{17}H_{16}N_{2}O_{4}S and a molecular weight of 344.38 g/mol, has garnered attention for its potential biological activities. This article reviews its antibacterial and antifungal properties, structure-activity relationships, and relevant case studies.

PropertyValue
Molecular FormulaC17H16N2O4S
Molecular Weight344.38 g/mol
CAS NumberNot specified
SynonymsMethyl thiophene carboxylate

Antibacterial Activity

Recent studies have demonstrated that derivatives of similar compounds exhibit significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. For instance, compounds with structural similarities to this compound have shown effectiveness exceeding that of traditional antibiotics like ampicillin and streptomycin by 10–50 times in certain cases .

Minimum Inhibitory Concentration (MIC)

The MIC values for several related compounds suggest a promising potential for this compound:

Compound IDBacteriaMIC (mg/mL)MBC (mg/mL)
Compound 8E. cloacae0.0040.008
Compound 11S. aureus0.0080.020
Compound 12E. coli0.0110.030

The above table indicates that certain derivatives exhibit excellent antibacterial properties, particularly against Enterobacter cloacae, which was identified as the most sensitive bacterium .

Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity. Compounds related to this structure have shown good to excellent antifungal activity, with MIC values ranging from 0.0040.004 to 0.06\mg/mL. For example:

Fungal StrainMIC (mg/mL)
T. viride0.004
A. fumigatus>0.06

This data suggests that while some strains are highly susceptible to these compounds, others exhibit resistance, indicating a need for further structural optimization .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of specific functional groups, such as the thiophene ring and the carbamoyl moiety, significantly influences its interaction with bacterial enzymes and cell membranes, enhancing its efficacy against various pathogens.

Case Studies

  • Antibacterial Efficacy : A study highlighted the superior antibacterial activity of derivatives similar to methyl 3-(4-Oxo)-substituted compounds against E. coli and Bacillus cereus, demonstrating that modifications in the thiophene structure can lead to enhanced potency .
  • Fungal Resistance : Research indicated that while many derivatives showed promise against common fungal pathogens, resistance patterns were observed in strains like A. fumigatus, necessitating ongoing research into alternative structures and combinations .

Properties

IUPAC Name

methyl 3-[[(Z)-3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-11(20)13(16(21)19-12-6-4-3-5-7-12)10-18-14-8-9-24-15(14)17(22)23-2/h3-10,20H,1-2H3,(H,19,21)/b13-11-,18-10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRANQSVOBXUBY-WVHDMFIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C=NC1=C(SC=C1)C(=O)OC)C(=O)NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C=NC1=C(SC=C1)C(=O)OC)/C(=O)NC2=CC=CC=C2)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.